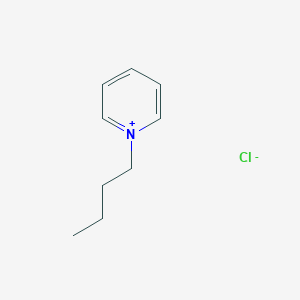

1-Butylpyridinium Chloride

Descripción general

Descripción

1-Butylpyridinium chloride is a quaternary amine organic compound, known for its solvent properties in ionic liquids. It has been studied for various applications, including catalysis, organic synthesis, and material science, due to its unique chemical and physical properties.

Synthesis Analysis

The synthesis of 1-Butylpyridinium chloride can involve reactions between pyridine and 1-butyl chloride under specific conditions to achieve high purity and conversion rates. For instance, Moosavi-Zare et al. (2013) detailed the design and characterization of a novel ionic liquid, including 1-sulfopyridinium chloride, emphasizing its synthesis and application in catalysis (Moosavi‐Zare et al., 2013). Additionally, Li-li (2009) focused on the synthesis and characterization of N-butylpyridinium chloride, providing insights into its chemical structure and properties (Ma Li-li, 2009).

Molecular Structure Analysis

The molecular and crystal structure of related compounds like 1-dodecylpyridinium chloride monohydrate has been determined, revealing insights into the arrangement of hydrocarbon chains and the conformation of the pyridine ring (Kulthida Vongbupnimit et al., 1995). This research aids in understanding the structural characteristics of pyridinium-based ionic liquids.

Chemical Reactions and Properties

Gale and Osteryoung (1979) investigated the solvent acid-base properties of aluminum chloride-1-butylpyridinium chloride mixtures, shedding light on the chemical reactions and equilibrium constants within these systems (R. J. Gale et al., 1979). Such studies contribute to understanding the chemical behavior and reactivity of 1-butylpyridinium chloride in various applications.

Physical Properties Analysis

The physical properties, including density, speed of sound, refractive index, and viscosity of 1-butylpyridinium-based ionic liquids, have been thoroughly investigated to understand their behavior and potential applications. Bandrés et al. (2009) performed a comprehensive thermophysical study of 1-butyl-2-methylpyridinium tetrafluoroborate, highlighting the effects of positional isomeric cationic structures on properties (I. Bandrés et al., 2009).

Chemical Properties Analysis

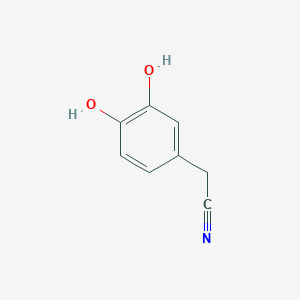

Research on 1-butylpyridinium chloride often focuses on its chemical properties, such as its role in catalysis, reactivity, and interaction with other chemicals. For example, 1-butyl-3-methylpyridinium tribromide has been identified as an efficient reagent for the bromination of anilines and phenols, showcasing the versatility and chemical utility of the 1-butylpyridinium ion (S. P. Borikar et al., 2009).

Aplicaciones Científicas De Investigación

1. Environmental Science and Pollution Research

- Summary of the Application: 1-Butylpyridinium Chloride is used as a catalyst in the electro-Fenton process for organic compound mineralisation . This process is widely used for the degradation of organic compounds in contaminated sites, waste management, and green chemistry .

- Methods of Application: Polyvinyl alcohol-alginate beads, containing goethite as iron, were synthesised and evaluated as a heterogeneous electro-Fenton catalyst for 1-butylpyridinium chloride mineralisation . The influence of catalyst dosage and pH solution on ionic liquid degradation was analysed .

- Results or Outcomes: Almost total oxidation was achieved after 60 minutes under optimal conditions (2 g/L catalyst concentration and pH 3) . The results showed good catalyst stability and reusability, although its effectiveness decreases slightly after three successive cycles .

2. Spent Fuel Reprocessing

- Summary of the Application: Derivatives of 1-Butylpyridinium Chloride are used in spent fuel reprocessing, particularly in the extraction of high-level radioactive aqueous waste from the processing of nuclear fuel .

3. Organic Synthesis

- Summary of the Application: Pyridinium salts, including 1-Butylpyridinium Chloride, are structurally diverse and are quite familiar structures in many natural products and bioactive pharmaceuticals . They have played an intriguing role in a wide range of research topics .

- Methods of Application: This review highlights the pyridinium salts in terms of their synthetic routes and reactivity .

- Results or Outcomes: The importance of pyridinium salts as pyridinium ionic liquids, as pyridinium ylides, as anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors, as well as their applications in materials science and biological issues related to gene delivery are highlighted .

4. Pharmaceuticals, Agrochemicals and Dyestuffs

- Summary of the Application: The derivatives of 1-Butylpyridinium Chloride are important raw materials and intermediates used in organic synthesis, pharmaceuticals, agrochemicals and dyestuffs .

- Methods of Application: The specific methods of application are not detailed in the sources .

- Results or Outcomes: The outcomes of this application are not quantitatively detailed in the sources .

5. Materials Science

- Summary of the Application: Pyridinium salts, including 1-Butylpyridinium Chloride, have applications in materials science . They are structurally diverse and are quite familiar structures in many natural products and bioactive pharmaceuticals .

- Methods of Application: This review highlights the pyridinium salts in terms of their synthetic routes and reactivity .

- Results or Outcomes: The importance of pyridinium salts as pyridinium ionic liquids, as pyridinium ylides, as anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors, as well as their applications in materials science and biological issues related to gene delivery are highlighted .

6. Biological Issues Related to Gene Delivery

- Summary of the Application: Pyridinium salts, including 1-Butylpyridinium Chloride, have applications in biological issues related to gene delivery . They are structurally diverse and are quite familiar structures in many natural products and bioactive pharmaceuticals .

- Methods of Application: This review highlights the pyridinium salts in terms of their synthetic routes and reactivity .

- Results or Outcomes: The importance of pyridinium salts as pyridinium ionic liquids, as pyridinium ylides, as anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors, as well as their applications in materials science and biological issues related to gene delivery are highlighted .

Safety And Hazards

Propiedades

IUPAC Name |

1-butylpyridin-1-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N.ClH/c1-2-3-7-10-8-5-4-6-9-10;/h4-6,8-9H,2-3,7H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POKOASTYJWUQJG-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+]1=CC=CC=C1.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1031462 | |

| Record name | N-Butylpyridinium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1031462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Butylpyridinium Chloride | |

CAS RN |

1124-64-7 | |

| Record name | Butylpyridinium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1124-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | n-Butylpyridinium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001124647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Butylpyridinium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1031462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Butylpyridinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.311 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-BUTYLPYRIDINIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F8M63J351A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

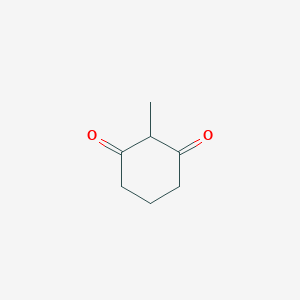

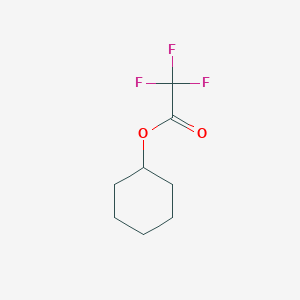

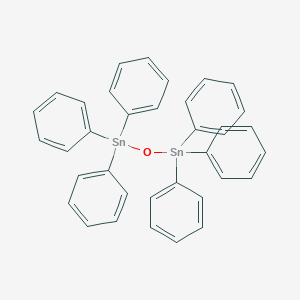

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.